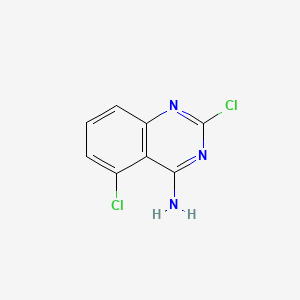

4-Amino-2,5-dichloroquinazoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dichloroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3/c9-4-2-1-3-5-6(4)7(11)13-8(10)12-5/h1-3H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWONOEUAYOZICR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=NC(=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 2,5 Dichloroquinazoline and Analogues

Retrosynthetic Analysis of 4-Amino-2,5-dichloroquinazoline

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com

Identification of Key Precursors and Synthetic Disconnections

A logical retrosynthetic disconnection for this compound involves the C4-amino bond. This leads to the key precursor, 2,4,5-trichloroquinazoline (B172733) , and an ammonia (B1221849) equivalent. This disconnection is strategically sound as the chlorine atom at the C4 position of a 2,4-dichloroquinazoline (B46505) is known to be highly susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com

Further deconstruction of 2,4,5-trichloroquinazoline points towards a 5-chloro-quinazoline-2,4(1H,3H)-dione intermediate. This is achieved through a conceptual transformation of the two chloro groups at C2 and C4 back to hydroxyl groups, which exist in tautomeric equilibrium with the dione (B5365651) form. This dione can then be retrosynthetically cleaved into two fundamental building blocks: 2-amino-5-chlorobenzoic acid and a one-carbon synthon, such as urea (B33335) or a related derivative like potassium cyanate. nih.govacs.org

Alternatively, the quinazoline (B50416) ring system can be derived from a substituted 2-aminobenzonitrile . For this compound, a plausible precursor would be 2-amino-5-chlorobenzonitrile . This precursor can undergo cyclization with a suitable one-carbon source to form the pyrimidine (B1678525) ring of the quinazoline.

Established Synthetic Routes for Quinazoline Core Formation

The formation of the quinazoline ring is central to the synthesis of this compound and its analogs. Several established methods utilize readily available precursors.

Cyclization Reactions from Anthranilic Acid Derivatives

Derivatives of anthranilic acid are widely employed as starting materials for the construction of the quinazoline scaffold. These methods typically involve the formation of the pyrimidine ring fused to the benzene (B151609) ring of the anthranilic acid derivative. The synthesis of 2,4,5-trichloroquinazoline has been reported from 2-amino-6-chlorobenzoic acid, which after cyclization with urea and subsequent chlorination, yields the desired product. acs.org

The fusion of an anthranilic acid with urea at elevated temperatures is a direct method for preparing quinazoline-2,4(1H,3H)-diones. nih.gov This reaction proceeds via the formation of an intermediate ureidobenzoic acid, which then cyclizes. The resulting dione is a crucial intermediate that can be converted to the corresponding dichloroquinazoline. For instance, the reaction of 2-amino-5-chlorobenzoic acid with urea would yield 6-chloroquinazoline-2,4(1H,3H)-dione, a precursor for related dichloroquinazolines. nih.govguidechem.com

A general two-step synthesis involves the initial cyclization of an anthranilic acid with urea to form a quinazoline-2,4-dione, which is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield the 2,4-dichloroquinazoline. acs.org

Table 1: Synthesis of Quinazoline-2,4-diones from Anthranilic Acids and Urea

| Starting Anthranilic Acid | Product | Reference |

| Anthranilic acid | Quinazoline-2,4(1H,3H)-dione | nih.gov |

| 2-Amino-5-chlorobenzoic acid | 6-Chloroquinazoline-2,4(1H,3H)-dione | nih.gov |

| 2-Amino-6-chlorobenzoic acid | 5-Chloroquinazoline-2,4(1H,3H)-dione | acs.org |

While less common, anthranilamide can also serve as a precursor. The general principle of cyclization with a one-carbon source like urea or its derivatives can be applied.

2-Aminobenzonitriles provide an alternative and efficient entry to the quinazoline core. These precursors can react with various reagents to form the pyrimidine ring. For example, the reaction of 2-aminobenzonitriles with carbon dioxide in water can produce quinazoline-2,4(1H,3H)-diones in excellent yields. researchgate.nettandfonline.com This method is considered a green and simple route. researchgate.net The reaction can be catalyzed by bases such as cesium carbonate. tandfonline.com

Another approach involves the reaction of 2-aminobenzonitriles with chlorosulfonyl isocyanate, which, after hydrolysis, yields 4-imino-3,4-dihydroquinazolin-2(1H)-one. thieme-connect.de Furthermore, direct conversion of 2-aminobenzonitriles to 2,4-dichloroquinazolines has been achieved using reagents like diphosgene in acetonitrile (B52724). researchgate.net

Table 2: Synthesis of Quinazoline Derivatives from 2-Aminobenzonitriles

| 2-Aminobenzonitrile Derivative | Reagent(s) | Product | Yield (%) | Reference |

| 2-Aminobenzonitrile | CO₂, H₂O | Quinazoline-2,4(1H,3H)-dione | 92 | researchgate.net |

| 2-Amino-5-chlorobenzonitrile | CO₂, H₂O, [DBU][Bmim][OAc] | 6-Chloroquinazoline-2,4(1H,3H)-dione | High | rsc.org |

| 2-Aminobenzonitrile | Chlorosulfonyl isocyanate, then H₂O | 4-Imino-3,4-dihydroquinazolin-2(1H)-one | 96 | thieme-connect.de |

| 2-Aminobenzonitrile | Diphosgene, Acetonitrile | 2,4-Dichloroquinazoline | - | researchgate.net |

Alternative Cyclization Strategies

While traditional methods for quinazoline synthesis are prevalent, researchers have explored alternative cyclization strategies to construct the fundamental ring structure, often starting from readily available precursors like ortho-fluorobenzamides or 2-aminoacetophenones. nih.govfrontiersin.org One such approach involves the transition-metal-free, cesium carbonate-promoted reaction of ortho-fluorobenzamides with amides in dimethyl sulfoxide (B87167) (DMSO). nih.govacs.org This method proceeds via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization to yield quinazolin-4-ones. nih.govacs.org The use of amides allows for the direct incorporation of substituents at the 2-position of the quinazolinone ring. nih.gov

Another innovative, metal-free cyclization involves the reaction of 2-aminoacetophenones with isocyanates or isothiocyanates. frontiersin.org This method is notable for its eco-friendly nature, producing only water as a byproduct, and its tolerance of a wide range of functional groups in both the 2-aminoacetophenone (B1585202) and isocyanate/isothiocyanate starting materials. frontiersin.org The reaction proceeds smoothly in acetonitrile under reflux conditions to afford 3-substituted 4-methylene-quinazolinones or quinazolinthiones in good to excellent yields. frontiersin.org

Halogenation Strategies for Dichloroquinazoline Formation

The introduction of chlorine atoms at positions 2 and 4 of the quinazoline ring is a critical step, typically achieved through the chlorination of a quinazolinedione precursor.

Chlorination of Quinazolinediones with Phosphorus Oxychloride (POCl₃)

The use of phosphorus oxychloride (POCl₃) is a well-established and widely employed method for the deoxychlorination of quinazolinediones to form the corresponding dichloroquinazolines. researchgate.netnih.govchemicalbook.comacsgcipr.org The reaction generally involves heating the quinazolinedione in neat POCl₃, often at reflux temperatures. researchgate.netchemicalbook.com This process occurs in two distinct stages that can be controlled by temperature. nih.gov An initial phosphorylation step occurs at lower temperatures (< 25 °C) under basic conditions, followed by conversion to the chloroquinazoline upon heating to 70-90 °C. nih.gov

Table 1: Reaction Conditions for Chlorination of Quinazolinediones with POCl₃

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 2,4(1H,3H)-Quinazolinedione | POCl₃ | Reflux, 2.5 h | 2,4-Dichloroquinazoline | 99% | chemicalbook.com |

| Quinazolin-4(3H)-one | POCl₃ | 110 °C, 2 h | 4-Chloroquinazoline (B184009) | - | researchgate.net |

| Quinazolinedione derivative | POCl₃ | Reflux | Dichloroquinazoline derivative | - | acs.org |

This table is for illustrative purposes and specific yields may vary based on the substrate and detailed reaction conditions.

The addition of a catalytic amount of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534), can facilitate the chlorination reaction. researchgate.netnih.govnih.govwikipedia.org These bases act as proton scavengers, neutralizing the hydrogen chloride (HCl) generated during the reaction. wikipedia.org DIPEA is often preferred due to its sterically hindered nature, which makes it a good base but a poor nucleophile, thus minimizing unwanted side reactions. wikipedia.orgchemicalbook.comchemicalbook.com The use of a base can also lead to a more homogenous reaction mixture. researchgate.net In some procedures, DIPEA is used in stoichiometric amounts. nih.govgoogle.com

While the chlorination with POCl₃ can be performed neat, the choice of solvent can significantly impact the reaction's purity and yield. nih.govresearchgate.net Solvents such as toluene (B28343) or acetonitrile can be employed. arkat-usa.org For instance, in the synthesis of dacomitinib, a mixture of toluene and acetonitrile was found to be effective for the chlorination step. arkat-usa.org The use of an appropriate solvent can facilitate purification and handling of the reaction mixture. In a study optimizing the synthesis of 4-arylthioquinazolines, acetonitrile was found to be a superior solvent compared to tetrahydrofuran, N,N-dimethylformamide, or dichloromethane (B109758) for a related transformation. nih.gov

Other Chlorination Reagents and Conditions

Besides POCl₃, other chlorinating agents can be utilized for the conversion of quinazolinediones to dichloroquinazolines. acsgcipr.orgnih.gov These include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or combinations thereof. nih.govgoogle.com The choice of reagent can be critical, as some, like SOCl₂, can lead to the formation of inseparable impurities in certain cases. acs.org In one instance, switching from SOCl₂ to POCl₃ for the chlorination of a pyrimidinone intermediate significantly reduced impurity formation and simplified purification. acs.org

Alternative, milder chlorinating systems have also been developed. For example, hexachlorocyclotriphosphazene (HCCP) in the presence of DIPEA has been used for the direct conversion of quinazolin-4(3H)-ones to 4-arylthioquinazolines, avoiding the isolation of the moisture-sensitive 4-chloroquinazoline intermediate. nih.gov

Introduction of the Amino Group: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The final step in the synthesis of this compound is the introduction of the amino group. This is typically achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction. mdpi.comnih.govresearchgate.net The chlorine atom at the 4-position of the 2,4-dichloroquinazoline is significantly more reactive towards nucleophilic attack than the chlorine at the 2-position. mdpi.comnih.gov This enhanced reactivity is attributed to the electronic properties of the quinazoline ring system. mdpi.comnih.gov

The reaction involves treating the 2,4-dichloroquinazoline derivative with an appropriate amine nucleophile. mdpi.comresearchgate.net The reaction is often carried out in a suitable solvent, such as dioxane, at elevated temperatures. mdpi.com A base, like DIPEA, is commonly added to neutralize the HCl formed during the substitution. mdpi.com This regioselectivity allows for the precise and efficient synthesis of 2-chloro-4-aminoquinazolines. mdpi.comnih.govresearchgate.net

Reactivity of 2,4-Dichloroquinazoline in SNAr Reactions

The 2,4-dichloroquinazoline skeleton is a versatile precursor for the synthesis of a wide array of substituted quinazolines. Its reactivity in SNAr reactions is characterized by the differential electrophilicity of the carbon atoms at the 2- and 4-positions, which are both activated towards nucleophilic attack by the adjacent nitrogen atoms and the chlorine leaving groups. This inherent reactivity allows for controlled, stepwise substitution, making it a cornerstone in the synthesis of medicinally important quinazoline derivatives. nih.govmdpi.comnih.govresearchgate.net

The general mechanism for the SNAr reaction on 2,4-dichloroquinazoline involves a two-step addition-elimination process. A nucleophile attacks the electron-deficient carbon atom (at C4 or C2), forming a charged intermediate known as a Meisenheimer complex. mdpi.com This intermediate is stabilized by resonance. Subsequently, the chlorine atom is eliminated, restoring the aromaticity of the ring and yielding the substituted product. mdpi.comresearchgate.net

Image Source: MDPI mdpi.com

Image Source: MDPI mdpi.comA well-documented and consistently observed phenomenon in the SNAr reactions of 2,4-dichloroquinazolines is the preferential substitution of the chlorine atom at the 4-position. nih.govmdpi.comnih.govresearchgate.net This regioselectivity is a key feature that is exploited in the synthesis of 2-chloro-4-aminoquinazoline derivatives. Numerous studies have shown that when 2,4-dichloroquinazoline precursors are treated with a variety of nucleophiles, particularly amines, under controlled conditions, the reaction occurs almost exclusively at the C4 position. mdpi.commdpi.com

This high degree of regioselectivity is primarily attributed to electronic factors. DFT (Density Functional Theory) calculations have revealed that the carbon atom at the 4-position of the 2,4-dichloroquinazoline molecule has a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov This indicates that the C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. Furthermore, the activation energy for the nucleophilic attack at C4 is calculated to be lower than that for the attack at C2, further supporting the observed regioselectivity. mdpi.comnih.gov This inherent electronic preference makes the C4 position the primary site of reaction under mild conditions.

The regioselectivity of SNAr reactions on the quinazoline ring is governed by a combination of steric and electronic factors. While the C4 position is electronically favored for initial attack, the nature of the substituents on both the quinazoline ring and the incoming nucleophile can influence the reaction's course and rate.

Steric Factors: Steric hindrance can also play a crucial role in determining the site of substitution. While C4 is electronically more reactive, bulky substituents on the nucleophile or on the quinazoline ring in proximity to the reaction center can influence the outcome. In some cases, if the C4 position is sterically hindered, reaction at the C2 position might be observed, although this is less common for the initial substitution. The interplay between steric and electronic effects is also evident in the alkylation of 3H-quinazolin-4-ones, where the ratio of O- to N-alkylation is not solely explained by steric hindrance, suggesting that electronic effects are also a determining factor.

Amine Nucleophiles in 4-Position Substitution

A wide variety of amine nucleophiles have been successfully employed in the SNAr reaction to substitute the chlorine atom at the 4-position of 2,4-dichloroquinazolines. This versatility allows for the synthesis of a diverse library of 4-aminoquinazoline derivatives. The choice of amine can range from simple primary and secondary aliphatic amines to more complex aromatic and benzylic amines. mdpi.com

The nucleophilicity of the amine is a key factor in the reaction. Generally, more nucleophilic amines react more readily. For example, primary aliphatic amines and electron-rich anilines often react with 4-chloroquinazolines under milder conditions and in good yields. mdpi.com In contrast, less nucleophilic amines, such as those bearing strong electron-withdrawing groups, may require more forcing conditions, such as higher temperatures or the use of microwave irradiation, to achieve efficient conversion. mdpi.com The reaction conditions, including the choice of solvent and base, are often optimized based on the specific amine nucleophile being used. Polar solvents are generally preferred as they can stabilize the charged Meisenheimer intermediate formed during the reaction. mdpi.com

Sequential Substitution for 2,4-Disubstituted Quinazolines

The differential reactivity of the chlorine atoms at the C2 and C4 positions of 2,4-dichloroquinazoline allows for a sequential substitution strategy to synthesize 2,4-disubstituted quinazolines. This process involves an initial selective substitution at the more reactive C4 position, followed by a second substitution at the less reactive C2 position. researchgate.netresearchgate.net This stepwise approach provides a high degree of control over the final substitution pattern, enabling the synthesis of unsymmetrically disubstituted quinazolines.

The first step, as previously described, involves the reaction of 2,4-dichloroquinazoline with one equivalent of an amine nucleophile under relatively mild conditions to afford the corresponding 4-amino-2-chloroquinazoline intermediate. This intermediate can then be isolated and subjected to a second substitution reaction with a different nucleophile to functionalize the C2 position. researchgate.net

The substitution of the remaining chlorine atom at the C2 position of a 4-amino-2-chloroquinazoline intermediate generally requires more forcing conditions than the initial substitution at C4. researchgate.net This is due to the reduced electrophilicity of the C2 position after the introduction of an electron-donating amino group at C4.

Commonly employed conditions for the second substitution include:

Higher Temperatures: Reactions are often conducted at elevated temperatures, frequently above 100°C, to overcome the higher activation energy barrier for substitution at C2. researchgate.net

Microwave Irradiation: Microwave-assisted synthesis has proven to be an effective technique for promoting the second substitution, often leading to shorter reaction times and improved yields. researchgate.net

Stronger Bases or Catalysts: The use of stronger bases or specialized catalytic systems, such as those used in Buchwald-Hartwig amination, can facilitate the C2 amination. researchgate.net

Neat Reaction Conditions: In some cases, running the reaction with a large excess of the amine nucleophile without a solvent (neat) at high temperatures can drive the reaction to completion.

The specific conditions required depend on the nature of the 4-amino-2-chloroquinazoline intermediate and the nucleophilicity of the second amine to be introduced.

Advanced Synthetic Methodologies for this compound

The synthesis of specifically substituted quinazolines, such as this compound, often requires more advanced and tailored synthetic strategies. These methods may involve the use of specialized starting materials or modern catalytic systems to achieve the desired substitution pattern with high efficiency and selectivity.

One plausible route to this compound starts from 2,4,5-trichloroquinazoline . In a manner analogous to the reactivity of 2,4-dichloroquinazoline, the C4 position of 2,4,5-trichloroquinazoline is expected to be the most reactive site for nucleophilic aromatic substitution. Therefore, a selective amination at the C4 position can be achieved by treating 2,4,5-trichloroquinazoline with an amine under controlled conditions. For instance, reaction with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) has been used to synthesize 2,5-dichloro-4-hydrazinylquinazoline, demonstrating the feasibility of selective C4 functionalization in a trichlorinated system. researchgate.net A similar reaction with ammonia or a primary amine would be expected to yield the corresponding this compound derivative.

Modern synthetic techniques that can be applied include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate SNAr reactions on chloroquinazolines, often leading to higher yields and shorter reaction times. nih.gov This would be particularly useful for the potentially less reactive 2,4,5-trichloroquinazoline substrate or for the introduction of less nucleophilic amines.

Palladium-Catalyzed Cross-Coupling Reactions: While typically used for C-C bond formation, palladium catalysis can also be employed for C-N bond formation (Buchwald-Hartwig amination). This could be a powerful tool for introducing a wide range of amino groups at the C4 position, especially when traditional SNAr conditions are not effective. researchgate.net

Flow Chemistry: Continuous-flow reactors can offer advantages in terms of safety, scalability, and precise control over reaction parameters such as temperature and reaction time, which can be beneficial for optimizing the selective amination of polychlorinated heterocycles.

Synthesis from Substituted Anthranilic Acids: An alternative approach involves building the quinazoline ring from a pre-functionalized benzene ring. For example, starting with an appropriately substituted anthranilic acid, such as an amino-dichlorobenzoic acid derivative, cyclization with a suitable reagent can form the quinazolinone core, which can then be converted to the desired this compound through chlorination and amination steps. esmed.org

These advanced methodologies provide a versatile toolbox for the synthesis of complex quinazoline derivatives like this compound, enabling the exploration of their chemical and biological properties.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.gov This technology is particularly effective for the synthesis of heterocyclic compounds like quinazolines. nih.govfrontiersin.org

The synthesis of N-substituted 4-aminoquinazolines can be efficiently achieved by reacting a 4-chloroquinazoline with various amines under microwave irradiation. For instance, the reaction of 4-chloroquinazoline with aryl heterocyclic amines in 2-propanol under microwave irradiation at 60W for 20 minutes yields the desired N-arylheterocyclic substituted-4-aminoquinazolines. mdpi.com This method significantly reduces the reaction time from 12 hours under classical reflux conditions to just 20 minutes. mdpi.com

A solvent-free approach has also been developed for the synthesis of N-substituted 4-amino-2-methylquinazolines. researchgate.net This environmentally friendly method involves the microwave irradiation of 4-chloro-2-methylquinazoline (B1587004) with a variety of aliphatic and aromatic amines. researchgate.net Aliphatic amines typically react quantitatively within 5 minutes, while the reactivity of anilines is influenced by the electronic and steric effects of their substituents. researchgate.net

Another microwave-assisted method involves the reaction of N-(2-cyanophenyl)-N,N-dimethylformamidine derivatives with amines in a mixture of acetonitrile and acetic acid at 160°C for 10 minutes, providing the corresponding 4-aminoquinazolines in high yields. frontiersin.org These examples highlight the efficiency and versatility of microwave irradiation in the synthesis of 4-aminoquinazoline analogs.

Table 1: Comparison of Microwave-Assisted vs. Classical Synthesis of N-arylheterocyclic substituted-4-aminoquinazolines mdpi.com

| Compound | Method | Reaction Time | Yield (%) |

| N-(5-methylisoxazol-3-yl)-4-aminoquinazoline | Microwave | 20 min | 78.5 |

| N-(5-methylisoxazol-3-yl)-4-aminoquinazoline | Classical | 12 h | 35.2 |

| N-(thiazol-2-yl)-4-aminoquinazoline | Microwave | 20 min | 80.6 |

| N-(thiazol-2-yl)-4-aminoquinazoline | Classical | 12 h | 37.3 |

Metal-Mediated and Catalytic Approaches

Metal-catalyzed reactions are fundamental in the synthesis of quinazoline derivatives, offering efficient and selective routes to these important heterocycles. mdpi.combohrium.com Various metals, including copper, palladium, iron, and cobalt, have been employed to catalyze the formation of the quinazoline core and the introduction of the C4-amino substituent. mdpi.comfrontiersin.org

Copper-catalyzed reactions are particularly prevalent. An efficient method for synthesizing 4-aminoquinazolines involves the reaction of substituted 2-bromobenzonitriles with amidines or guanidine (B92328) using a copper(I) iodide (CuI) catalyst with N,N'-dimethylethylenediamine (DMEDA) as a ligand. organic-chemistry.org This approach is advantageous due to its mild reaction conditions, simplicity, and the use of readily available starting materials. organic-chemistry.org Another copper-catalyzed, one-pot tandem strategy utilizes 2-halobenzimidamides, aldehydes, and sodium azide (B81097) to produce 4-aminoquinazolines. frontiersin.org

Palladium catalysis is also a cornerstone in this field. The Buchwald-Hartwig amination is a key reaction for forming C-N bonds. mdpi.com Palladium catalysts have been used in cascade reactions, for instance, reacting o-benzyl benzamide (B126) oximes with 2-iodobenzonitrile (B177582) to yield 4-aminoquinazolines. mdpi.com Furthermore, palladium-catalyzed intramolecular C-H amidination by isonitrile insertion into N-arylamidines provides an efficient route to 4-amino-2-aryl(alkyl)quinazolines. organic-chemistry.org A three-fold Suzuki coupling reaction, catalyzed by palladium, has been used for the chemoselective synthesis of 2,6,8-trisubstituted 4-aminoquinazoline derivatives. mdpi.com

Other metals like iron and cobalt have also found application. Iron-catalyzed domino reactions of o-halobenzonitriles with benzaldehydes and sodium azide have been developed for the synthesis of 2-phenylquinazolin-4-amines. frontiersin.org Cobalt-catalyzed [4+2] cycloaddition reactions and dehydrogenative annulations offer alternative pathways to the quinazoline scaffold. mdpi.comfrontiersin.org

The synthesis of this compound often starts from 2,4,5-trichloroquinazoline. nih.gov The greater reactivity of the chlorine atom at the C4 position allows for regioselective nucleophilic aromatic substitution (SNAr) by an amine. mdpi.comresearchgate.net This selectivity is attributed to the electronic properties of the quinazoline ring, where the C4 position is more susceptible to nucleophilic attack. mdpi.comresearchgate.net For example, reacting 2,4,5-trichloroquinazoline with semicarbazide (B1199961) in the presence of triethylamine in isopropanol (B130326) at room temperature yields the corresponding 4-aminoquinazoline derivative. nih.gov

Table 2: Examples of Metal-Catalyzed Synthesis of 4-Aminoquinazoline Analogs

| Starting Materials | Catalyst/Reagents | Product Type | Reference |

| 2-bromobenzonitriles, amidines | CuI, DMEDA, K₂CO₃ | 4-aminoquinazolines | organic-chemistry.org |

| 2-iodobenzimidamides, aldehydes, NaN₃ | CuBr, L-proline | 4-aminoquinazolines | frontiersin.org |

| o-halobenzonitriles, benzaldehydes, NaN₃ | FeCl₃, CuI/L-proline | 2-phenylquinazolin-4-amines | frontiersin.org |

| 6,8-dibromo-2,4-dichloroquinazoline, arylboronic acids | Pd(PPh₃)₂Cl₂ | 2,6,8-trisubstituted 4-aminoquinazolines | mdpi.com |

One-Pot Cascade Reactions

One-pot cascade reactions are highly efficient synthetic strategies that allow for the formation of complex molecules from simple precursors in a single reaction vessel, avoiding the need for isolation of intermediates. informahealthcare.com This approach is particularly valuable for the synthesis of heterocyclic systems like quinazolines, as it often leads to increased efficiency, reduced waste, and simplified procedures.

A notable example is the one-pot synthesis of 2,4-dichloroquinazolines from isatin-3-oximes using bis(trichloromethyl)carbonate (BTC) and a triarylphosphine oxide. informahealthcare.com This method provides a direct route to the dichloroquinazoline core, which is a key precursor for this compound. The reaction proceeds in moderate to excellent yields and is compatible with a range of functional groups. informahealthcare.com

Cascade reactions are also prominent in metal-catalyzed syntheses. For instance, an iron/copper relay-catalyzed domino protocol has been developed for the synthesis of 2-phenylquinazolin-4-amines from o-halobenzonitriles, benzaldehydes, and sodium azide. frontiersin.org Similarly, a copper-catalyzed one-pot tandem multicomponent approach starting from (2-aminophenyl)methanols, aldehydes, and ceric ammonium (B1175870) nitrate (B79036) furnishes functionalized quinazolines in good to excellent yields. mdpi.com

Rhodium-promoted site-selective activation and annulation of quinazolin-4-amines with diazo compounds in a one-pot cascade reaction affords fused quinazoline structures. chim.it These examples underscore the power of cascade reactions to rapidly assemble the quinazoline framework with various substitutions.

Flow Chemistry Applications in Quinazoline Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, has garnered significant attention for its advantages in process control, safety, and scalability. unipd.itacs.org This technology is increasingly being applied to the synthesis of heterocyclic compounds, including quinazolines.

Continuous flow processes have been developed for key steps in quinazoline synthesis. For example, a continuous flow approach has been successfully used for the Grignard exchange and subsequent transmetalation to an arylzinc reagent, a crucial step for forging biaryl bonds in the synthesis of complex quinazoline-containing molecules. acs.org This flow process allowed for operation at higher temperatures compared to batch conditions, facilitating scalability. acs.org

The synthesis of pyridino[2,1-b]quinazolinones has been achieved using a visible light-induced tandem sequence in a microchannel reactor, demonstrating the integration of photochemistry with flow technology for the construction of complex quinazoline-based ring systems. rsc.org Furthermore, a facile synthesis of aryl and benzyl (B1604629) substituted 2-methylquinazolin-4(3H)-ones has been reported using microfluidic flow reaction chemistry, highlighting the potential for rapid optimization and production. researchgate.net The nucleophilic aromatic substitution (SNAr) reaction, a key step in the synthesis of 4-aminoquinazolines from their chloro precursors, has also been adapted to continuous-flow conditions. chim.it

While specific examples detailing the flow synthesis of this compound are not prevalent in the reviewed literature, the successful application of flow chemistry to the synthesis of the quinazoline core and related analogs suggests its high potential for the continuous production of this and other similarly structured compounds.

Computational and Spectroscopic Characterization in Research

Spectroscopic Analysis of 4-Amino-2,5-dichloroquinazoline and its Precursors/Derivatives

Spectroscopic analysis is a cornerstone in the characterization of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are routinely employed to provide a comprehensive structural profile of this compound and related molecules.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, researchers can deduce the precise arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. For quinazoline (B50416) derivatives, the aromatic protons typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 9.5 ppm, due to the deshielding effect of the aromatic ring currents. frontiersin.orgnih.govmdpi.com The protons of the amino group (-NH₂) in this compound would be expected to appear as a broad singlet, with its chemical shift influenced by solvent and concentration. Aromatic protons on the quinazoline core will exhibit splitting patterns (e.g., doublets, triplets) depending on their coupling with adjacent protons. For instance, in related 4-aminoquinazoline structures, the NH group signal can be observed between δ 8.8 and 12.5 ppm. scispace.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 8.5 | m |

| -NH₂ | Variable (broad) | s |

Note: 's' denotes a singlet, and 'm' denotes a multiplet. Predicted values are based on typical ranges for substituted quinazolines.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. In quinazoline derivatives, the carbon atoms of the aromatic rings typically resonate in the range of δ 110–160 ppm. frontiersin.orgjst.vn The carbons attached to electronegative atoms like chlorine and nitrogen (C-Cl and C-N) are expected to be deshielded and thus appear at a lower field (higher ppm value). hw.ac.uk Quaternary carbons, those not bonded to any hydrogen atoms, often show signals of lower intensity. For example, carbonyl carbons in related quinazolinone structures can be found at chemical shifts as high as 163 ppm. jst.vn

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-H | 115 - 135 |

| Aromatic C-Cl | 130 - 150 |

| Aromatic C-N | 140 - 160 |

| Aromatic C-C (quaternary) | 120 - 155 |

Note: Predicted values are based on typical ranges for substituted quinazolines and general substituent effects. hw.ac.ukoregonstate.edu

Two-dimensional NMR (2D-NMR) techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning proton and carbon signals and confirming the regioselectivity of substitution on the quinazoline ring. researchgate.netyoutube.comcolumbia.edu

HSQC correlates the chemical shifts of protons with the carbons to which they are directly attached, allowing for the definitive assignment of protonated carbons. columbia.eduyoutube.com

HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and confirming the connectivity between different parts of the molecule. columbia.eduyoutube.com For instance, an HMBC experiment can confirm the position of the amino group at C-4 by showing a correlation between the amino protons and the carbons at positions 2, 5, and 8a. These techniques are invaluable for distinguishing between possible regioisomers that may form during synthesis. nih.gov

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for quinazoline derivatives, which typically results in the observation of the protonated molecule [M+H]⁺. jst.vnresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its molecular formula.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can offer significant structural information. For quinazoline derivatives, characteristic fragmentation pathways often involve the cleavage of substituent groups and the rupture of the quinazoline ring system. soton.ac.uk Analysis of these fragments helps to confirm the identity and structure of the synthesized compound.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₈H₅Cl₂N₃ |

| Molecular Weight | 213.06 g/mol |

| [M+H]⁺ (ESI-MS) | m/z 214.0 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

N-H Stretching: The amino group (-NH₂) will typically exhibit two sharp bands in the region of 3300–3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinazoline ring system are expected to appear in the 1500–1630 cm⁻¹ region. scispace.com

C-Cl Stretching: The carbon-chlorine bond stretching vibrations are typically observed in the fingerprint region, usually between 600 and 800 cm⁻¹.

The analysis of the IR spectrum of a 4-amino-2-chloro-6,7-dimethoxyquinazoline, a related compound, confirms these general assignments. nist.govresearchgate.net

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amino) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=N Stretch (Ring) | 1560 - 1624 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Chemistry and Computational Studies

Theoretical chemistry and computational studies serve as powerful tools in modern chemical research, providing deep insights into the molecular properties, reactivity, and biological interactions of compounds like this compound and its analogues. These in silico methods allow researchers to predict molecular behavior, guide experimental design, and rationalize observed outcomes, thereby accelerating the process of drug discovery and materials science. By modeling systems at an atomic level, computational approaches can elucidate complex phenomena that are often difficult to explore through experimental means alone.

Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, such as atoms and molecules. It is widely applied to quinazoline derivatives to understand their structural and electronic properties, which are fundamental to their reactivity and interactions.

DFT calculations are instrumental in clarifying the electronic factors that govern the chemical reactivity of quinazoline scaffolds. For instance, in the study of nucleophilic aromatic substitution (SNAr) on related dichloroquinazoline precursors, DFT has been used to determine the distribution of molecular orbitals. mdpi.comnih.govresearchgate.net The Lowest Unoccupied Molecular Orbital (LUMO) is particularly important, as it indicates the most likely region for a molecule to accept electrons during a nucleophilic attack.

Calculations on the precursor 2,4-dichloroquinazoline (B46505) have shown that the carbon atom at the 4-position possesses a significantly higher LUMO coefficient compared to the carbon at the 2-position. mdpi.comnih.govresearchgate.net This higher coefficient suggests a greater electrophilicity at the C4 position, making it more susceptible to attack by nucleophiles. This theoretical finding provides a robust explanation for the experimentally observed regioselectivity, where amines preferentially substitute the chlorine atom at the C4 position to form 4-aminoquinazoline derivatives. mdpi.comnih.gov

Table 1: Representative DFT Electronic Properties for Regioselectivity in Dichloroquinazolines This table illustrates the type of data generated from DFT calculations on a related precursor, 2,4-dichloroquinazoline, to explain reaction selectivity. The values are representative examples based on published findings.

| Atomic Position | LUMO Coefficient (Arbitrary Units) | Predicted Reactivity |

|---|---|---|

| Carbon at position 4 (C4) | High | High susceptibility to nucleophilic attack |

Beyond static electronic properties, DFT is also employed to model entire reaction pathways and calculate their associated activation energies. The activation energy (Ea) represents the minimum energy required for a chemical reaction to occur. By comparing the activation energies of competing reaction pathways, researchers can predict the most favorable route and, consequently, the major product.

In the context of dichloroquinazolines, DFT calculations have confirmed that the activation energy for a nucleophile to attack the C4 position is lower than that for an attack at the C2 position. mdpi.comnih.govresearchgate.net This result aligns perfectly with the LUMO coefficient analysis and experimental outcomes, providing a comprehensive theoretical basis for the observed regioselectivity in the synthesis of 4-aminoquinazolines. mdpi.comnih.govresearchgate.net Such calculations are crucial for optimizing reaction conditions and predicting the outcomes of new synthetic routes involving substituted quinazolines.

Table 2: Example of Calculated Activation Energies for Competing Reaction Pathways This table provides a conceptual overview of how DFT-calculated activation energies can predict the major product in a reaction involving a dichloroquinazoline precursor.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|

| Nucleophilic attack at C4 | Lower Value (e.g., 15) | Kinetically favored, major product |

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as a 4-aminoquinazoline derivative, binds to a macromolecular target, typically a protein. nih.gov This method explores the possible binding modes and orientations of the ligand within the active site of the target and estimates the binding affinity, often expressed as a docking score. mdpi.com These simulations are fundamental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action.

For example, various 4-amino substituted quinazoline analogues have been subjected to docking studies to evaluate their potential as therapeutic agents. Studies on 4-amino-2-phenylquinazolines have used docking to clarify their interaction mode with the DNA-topoisomerase I complex, helping to explain their inhibitory activity. nih.gov Similarly, docking simulations of 2-anilino 4-amino substituted quinazolines against the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH) protein target have revealed strong binding affinities and identified key interactions, suggesting their potential as antimalarial agents. nih.gov

Table 3: Illustrative Molecular Docking Results for a Quinazoline Analogue This table shows typical data obtained from a molecular docking simulation, based on studies of related 4-aminoquinazoline derivatives.

| Parameter | Description | Example Value/Result |

|---|---|---|

| Target Protein | Pf-DHODH | PDB ID: 1TV5 |

| Docking Score | Estimated binding affinity (e.g., in kcal/mol) | -173.5 (Re-rank score) |

| Key Interacting Residues | Amino acids in the active site forming bonds | Asp25, Tyr128, Arg136 |

| Types of Interactions | Nature of the chemical bonds formed | Hydrogen bonds, hydrophobic interactions |

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations analyze the physical movements of atoms and molecules over time, providing insights into the stability and conformational changes of the ligand-protein complex. nih.gov Following docking, an MD simulation is often performed to assess whether the predicted binding pose is stable in a simulated physiological environment. nih.gov

In a study on a promising 2-anilino 4-amino substituted quinazoline derivative, an MD simulation was conducted for 100 nanoseconds. nih.gov The analysis showed that the derivative formed a stable complex with its protein target throughout the simulation, confirming the viability of the interaction predicted by docking. nih.gov Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored to evaluate the stability of the complex.

Table 4: Key Outputs and Parameters from an MD Simulation Study This table outlines the typical parameters and findings from an MD simulation used to validate a docking result for a quinazoline derivative.

| Parameter/Output | Description | Typical Finding |

|---|---|---|

| Simulation Time | Duration of the simulation | 100 nanoseconds (ns) |

| RMSD | Root Mean Square Deviation; measures the average change in atomic positions | Low and stable RMSD values indicate a stable complex |

| Ligand-Protein Interactions | Persistence of key bonds (e.g., hydrogen bonds) over time | Key interactions identified in docking are maintained |

| Conformational Analysis | Study of the ligand's and protein's shape changes | No significant, destabilizing conformational changes observed |

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov In QSAR analysis, various molecular descriptors—numerical values that characterize the topological, electronic, or physicochemical properties of a molecule—are calculated. These descriptors are then used to build a statistical model that can predict the activity of new, untested compounds.

QSAR studies have been applied to various series of quinazoline derivatives to understand the structural requirements for their cytotoxic activity against cancer cell lines. nih.gov By identifying which molecular features positively or negatively contribute to the desired biological effect, QSAR models serve as a valuable guide for designing new analogues with enhanced potency. nih.gov This approach helps to prioritize synthetic efforts on compounds that are most likely to be active.

Table 5: Common Molecular Descriptors Used in QSAR Studies of Quinazoline Analogues This table lists some of the descriptors frequently used to build QSAR models for predicting the biological activity of quinazoline-based compounds.

| Descriptor Class | Example Descriptors | Property Characterized |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Electron distribution, reactivity |

| Topological | Molecular connectivity indices, Wiener index | Molecular shape and branching |

| Physicochemical | LogP, Molar refractivity, Polar surface area (TPSA) | Lipophilicity, size, polarity |

| Quantum Chemical | Atomic charges, Hardness, Softness | Chemical reactivity and stability |

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel Analogues of 4-Amino-2,5-dichloroquinazoline

The versatility of the 4-aminoquinazoline core allows for extensive chemical modification to enhance therapeutic efficacy and target specificity. nih.gov The synthesis of novel analogues is a key area of ongoing research, driven by rational design principles and the innovative concept of molecular hybridization. A common synthetic route involves the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloroquinazoline (B46505) precursors, where an amine preferentially displaces the chlorine atom at the C4 position. mdpi.comacs.orgacs.orgnih.gov

Structure-Activity Relationship (SAR) studies are crucial for rationally designing new analogues. These studies systematically alter the chemical structure of a lead compound and assess how these changes affect its biological activity. For instance, in the development of 2-anilino-4-amino substituted quinazolines as antimalarial agents, SAR studies revealed that a monosubstituted amino group at the 4-position was critical for activity, while disubstitution was detrimental. acs.org This suggests the 4-NH group is vital for binding to the biological target. acs.org Further modifications can then be focused on other parts of the molecule to improve physicochemical properties. acs.org

Computational methods, such as Density Functional Theory (DFT) calculations, provide electronic and structural insights that guide synthetic efforts. researchgate.net Studies on 2,4-dichloroquinazoline have shown that the carbon atom at the 4-position has a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack than the 2-position. mdpi.comresearchgate.netnih.gov This theoretical finding explains the experimentally observed regioselectivity of the SNAr reaction, where amines preferentially substitute the chlorine at C4, a foundational step in creating diverse 4-aminoquinazoline derivatives. mdpi.comresearchgate.netnih.gov Such computational insights are invaluable for predicting reaction outcomes and designing efficient synthetic pathways for novel compounds. researchgate.net

Molecular hybridization is an emerging strategy that involves covalently linking two or more pharmacophores (bioactive moieties) into a single molecule. westminster.ac.uk This approach aims to create hybrid compounds with improved affinity, enhanced efficacy, or the ability to modulate multiple biological targets, which can be advantageous in treating complex diseases like cancer. westminster.ac.uk

The 4-aminoquinazoline scaffold is an excellent candidate for hybridization. Researchers have explored combining it with various other heterocyclic systems, such as imidazole (B134444), pyridine, pyrimidine (B1678525), and indole, to generate novel anticancer agents. westminster.ac.uk For example, a hybrid of 4-aminoquinoline (B48711) (a related scaffold) and imidazole was found to be a potent inhibitor of human Topoisomerase I, demonstrating significant anticancer potential. westminster.ac.uk The development of hybrid molecules based on the this compound core could yield next-generation therapeutics with unique mechanisms of action and improved pharmacological profiles.

In-depth Mechanistic Investigations

A thorough understanding of how a drug candidate functions at the molecular and cellular level is paramount for its translation into a clinical setting. For derivatives of this compound, future research will focus on precisely identifying their biological targets and elucidating their effects on complex cellular networks.

Identifying the direct molecular targets of these compounds is a key research objective. Various quinazoline (B50416) derivatives have been found to inhibit critical proteins involved in cancer progression.

Tubulin Inhibition: One class of 4-(N-cycloamino)phenylquinazolines has been identified as potent inhibitors of tubulin polymerization. nih.gov The most active compound in one study, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (compound 5f), was shown to compete for the colchicine (B1669291) binding site on tubulin, thereby disrupting microtubule dynamics. nih.gov

Kinase Inhibition: The overexpression of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGF-R2) is a hallmark of many cancers. researchgate.net Novel 2-chloro-4-anilino-quinazoline derivatives have been designed as dual inhibitors of both EGFR and VEGFR-2, which could offer synergistic antitumor activity. researchgate.net

Hsp90 Inhibition: Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of many oncoproteins. Novel 2,4-diaminoquinazoline derivatives have been designed and evaluated as Hsp90 inhibitors, with the most potent compounds significantly reducing the levels of Her2, a client protein of Hsp90. researchgate.net

Future studies will employ techniques like X-ray crystallography and advanced spectroscopic methods to determine the precise binding modes of these inhibitors with their targets. Concurrently, identifying potential off-target effects is crucial for predicting and mitigating potential adverse effects.

Beyond interacting with a single target, bioactive compounds exert their effects by modulating intricate cellular pathways. Research has begun to uncover the impact of quinazoline derivatives on key signaling networks.

For example, certain quinazoline inhibitors have been shown to act on the Wnt signaling pathway, which is often dysregulated in cancer. nih.gov One study found that its lead compound acted downstream of GSK3β in the Wnt pathway. nih.gov Another study demonstrated that its most promising compound could downregulate the expression of both Wnt1 and β-catenin, key components of this pathway. tandfonline.com Furthermore, potent quinazoline-based tubulin inhibitors have been observed to cause cell cycle arrest in the G2/M phase, a direct consequence of microtubule disruption. nih.gov

Future investigations will utilize systems biology approaches, including transcriptomics and proteomics, to map the broader impact of these compounds on cellular signaling networks, providing a more holistic understanding of their mechanism of action.

Preclinical Evaluation and Lead Optimization

The path from a promising "hit" compound to a viable drug candidate involves a rigorous process of preclinical evaluation and lead optimization. biobide.com This iterative cycle refines the molecule's structure to achieve a balance of high potency, selectivity, and favorable drug-like properties. biobide.com

The lead optimization process for quinazoline derivatives has been demonstrated in several therapeutic areas. In the development of antimalarial agents, researchers optimized a 2-anilino quinazoline scaffold by making chemical modifications to improve metabolic stability and aqueous solubility. acs.orgnih.gov These efforts led to lead compounds with potent activity against multidrug-resistant strains of P. falciparum. acs.orgnih.gov

A crucial part of this phase is the evaluation of physicochemical and pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). For a series of potent 4-(N-cycloamino)phenyl-2-methylquinazolines, key druglike properties were assessed, including:

Aqueous solubility

Log P (a measure of lipophilicity)

Metabolic stability in human liver microsomes nih.gov

This data is essential for selecting candidates for in vivo studies. nih.gov The evaluation in animal models, such as the use of a Peters 4-day mouse model for malaria, provides the first indication of a compound's efficacy in a living organism. acs.org Future work on analogues of this compound will heavily rely on this structured approach of optimization and preclinical testing to identify candidates with the highest potential for successful clinical development.

Broader Spectrum Efficacy and Selectivity Studies

The 4-aminoquinazoline framework is recognized as a privileged structure in medicinal chemistry due to its wide range of pharmacological activities. mdpi.comresearchgate.netnih.govnih.gov Derivatives of this scaffold have demonstrated potential as antitumor, antiviral, antibacterial, and antiparasitic agents. nih.gov Future research on this compound and its derivatives should focus on systematic studies to evaluate their efficacy across a broader spectrum of biological targets.

Key areas for investigation include:

Anticancer Activity: While many quinazoline derivatives have been investigated as anticancer agents, often targeting tyrosine kinases, the specific activity profile of this compound remains to be fully elucidated. tandfonline.com Studies should assess its inhibitory activity against a diverse panel of cancer cell lines and key oncogenic kinases. For instance, research on related 2,4,5-trisubstituted quinazolines has shown potent antiproliferative activity against various human cancer cell lines. tandfonline.com

Antimicrobial and Antiparasitic Potential: N2,N4-disubstituted quinazoline-2,4-diamines have shown promising activity against various pathogens, including Leishmania species and drug-resistant bacteria like Acinetobacter baumannii. researchgate.netacs.org The presence of the dichloro substitution pattern in this compound warrants investigation into its potential as a lead compound for developing new anti-infective agents. Studies have shown that halogen substituents can be crucial for activity. researchgate.netacs.org

Selectivity Profiling: A critical aspect of future research will be to determine the selectivity of this compound derivatives. For example, in the development of antimalarial quinazolines, selectivity against the parasite's molecular targets versus human host cells is paramount. acs.org Similarly, for anticancer applications, selectivity for cancer cells over normal cells is a key determinant of therapeutic index.

Table 1: Reported Biological Activities of Substituted Quinazoline Scaffolds

| Compound Class | Biological Activity | Research Findings |

| 2-Chloro-4-aminoquinazolines | Antitumor, Antiviral, Antibiotic, Antiparasitic | The 4-aminoquinazoline scaffold is a privileged structure used in the synthesis of bioactive compounds for various therapeutic applications. mdpi.comnih.gov |

| N2,N4-disubstituted quinazoline-2,4-diamines | Antibacterial (including anti-biofilm) | Optimized derivatives showed significant activity against A. baumannii and its biofilm at low minimum inhibitory concentrations (MICs). researchgate.net |

| 2-Anilino 4-Amino Substituted Quinazolines | Antimalarial | Optimization led to lead compounds with potent activity against multidrug-resistant strains of P. falciparum. acs.orgresearchgate.net |

| 4-Amino-2-phenylquinazolines | Topoisomerase I Inhibitors | Designed as bioisosteres of 3-arylisoquinolinamines, they exhibited potent topo I inhibitory activity and cytotoxicity against tumor cell lines. nih.gov |

Investigations into Resistance Mechanisms

As with any novel therapeutic agent, the potential for the development of resistance is a significant concern. Understanding the mechanisms by which target cells or organisms might acquire resistance to this compound derivatives is crucial for their long-term viability as drugs.

Potential resistance mechanisms that warrant investigation include:

Target Overexpression or Mutation: In the context of cancer therapy, resistance to quinazoline-based inhibitors like ZD1694 (Tomudex) has been associated with a significant increase in the activity of the target enzyme, thymidylate synthase. nih.govnih.gov Future studies should explore whether cancer cells can develop resistance to this compound derivatives through similar mechanisms involving the overexpression or mutation of their molecular targets.

Altered Drug Transport: Impaired transport of the drug into the cell is another established resistance mechanism. nih.govnih.gov For example, resistance to ZD1694 was linked to reduced accumulation of the drug due to impaired transport via the reduced folate/methotrexate carrier. nih.gov Investigations should assess the cellular uptake mechanisms of this compound and whether alterations in these transporters can confer resistance.

Drug Efflux: The role of efflux pumps in conferring resistance to quinoline (B57606) and quinazoline derivatives has been documented in bacteria like Staphylococcus aureus. mdpi.com Research is needed to determine if this compound is a substrate for clinically relevant efflux pumps in both microbial and cancer cells.

Metabolic Inactivation: The metabolic fate of the compound could also play a role in resistance. Enhanced metabolic inactivation within the target cell could reduce the effective intracellular concentration of the active compound.

Table 2: Known Resistance Mechanisms to Quinazoline-Based Inhibitors

| Resistance Mechanism | Example Compound | Organism/Cell Line | Key Findings |

| Target Enzyme Overexpression | ZD1694 (Tomudex) | Human W1L2 lymphoblastoid cells | A 500-fold increase in thymidylate synthase (TS) activity was the primary resistance mechanism. nih.gov |

| Impaired Drug Transport | ZD1694 (Tomudex) | Human 41M ovarian cells | Resistant cells accumulated approximately 20-fold less drug, consistent with impaired transport. nih.gov |

| Decreased Polyglutamation | ZD1694 (Tomudex) | Mouse L1210 leukemia cells | Resistant cells showed decreased activity of folylpolyglutamate synthetase, an enzyme required for drug activation. nih.gov |

| Efflux Pump Overexpression | Ciprofloxacin (in combination with quinazoline EPIs) | Staphylococcus aureus | NorA efflux pump inhibitors (EPIs) based on a quinazoline scaffold can restore the efficacy of antibiotics against resistant strains. mdpi.com |

Potential for Agrochemical Applications

The quinazoline scaffold is not only relevant in medicine but also holds potential for agrochemical applications. researchgate.netlookchem.com Certain quinazoline derivatives have been investigated for their insecticidal and other crop protection properties. researchgate.net

The specific structural attributes of this compound, particularly the presence of chloro substituents which can influence lipophilicity and metabolic stability, make it an interesting candidate for evaluation in an agrochemical context. Future research in this area should involve:

Screening for Insecticidal and Herbicidal Activity: The compound and its derivatives should be systematically screened against a panel of common agricultural pests and weeds.

Structure-Activity Relationship (SAR) Studies: Similar to drug development, SAR studies will be crucial to optimize the agrochemical properties of the this compound scaffold. This would involve synthesizing and testing a library of analogues with varied substitution patterns.

Environmental Fate and Ecotoxicology: A critical component of developing a new agrochemical is understanding its environmental impact. Studies on the soil persistence, leaching potential, and toxicity to non-target organisms (e.g., pollinators, aquatic life) will be essential.

Scalable Synthesis and Process Optimization for Industrial Application

For this compound to be a viable candidate for either pharmaceutical or agrochemical development, a robust and scalable synthetic route is necessary. While the synthesis of quinazoline derivatives is well-documented, optimizing these processes for large-scale, cost-effective production is a key challenge. mdpi.comnih.govacs.org

A common synthetic approach to N2,N4-disubstituted quinazolines starts from commercially available anthranilic acids. acs.org This typically involves cyclization to form a quinazoline-2,4-dione, followed by chlorination to yield a 2,4-dichloroquinazoline intermediate. acs.orggoogle.com Subsequent regioselective nucleophilic aromatic substitution (SNAr) reactions with amines can then be used to introduce the desired amino groups. mdpi.comnih.govdigitellinc.com

Key considerations for process optimization include:

Starting Material Availability and Cost: The synthesis should ideally start from readily available and inexpensive starting materials.

Reaction Efficiency and Yield: Each step in the synthetic sequence should be optimized to maximize yield and minimize the formation of byproducts. esmed.orgresearchgate.net

Process Safety and Environmental Impact: The use of hazardous reagents should be minimized, and the generation of chemical waste should be reduced in line with the principles of green chemistry.

Purification: Efficient methods for the purification of the final product on a large scale need to be developed.

Recent advancements in synthetic methodologies, such as the use of microwave irradiation or novel catalysts, could be explored to improve the efficiency of the synthesis of this compound and its derivatives. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 4-Amino-2,5-dichloroquinazoline, and what factors influence reaction efficiency?

Methodological Answer: The synthesis of this compound typically involves chlorination of quinazolin-4(3H)-one precursors using reagents like SOCl₂, POCl₃, or PCl₅ under reflux conditions. Key factors include reaction temperature, solvent choice (e.g., DMSO for solubility), and reaction duration. For example, refluxing in DMSO for 18 hours followed by crystallization in water-ethanol yields intermediates with ~65% efficiency . However, harsh chlorination conditions may degrade sensitive functional groups; thus, optimizing stoichiometry and alternative reagents (e.g., microwave-assisted synthesis) are recommended to improve yield and purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer: Characterization should prioritize:

- NMR spectroscopy : To confirm amine (-NH₂) and aromatic proton environments.

- Mass spectrometry (MS) : For molecular ion verification (e.g., [M+H]⁺).

- HPLC/GC-MS : To assess purity and detect by-products.

Key spectral markers include chlorine isotope patterns in MS and downfield shifts in ¹H-NMR for aromatic protons adjacent to electron-withdrawing groups. Physical properties like melting point (141–143°C for analogous compounds) and density (1.56 g/cm³) also aid validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., cytotoxic vs. non-toxic effects) of this compound derivatives?

Methodological Answer: Contradictions often arise from variations in experimental models, dosing, or metabolite interactions. To address this:

- Comparative in vivo/in vitro studies : Use standardized cell lines (e.g., Fischer 344 rats) and control for metabolic factors (e.g., ascorbic acid to mitigate oxidative stress) .

- Metabolite profiling : Identify reactive intermediates (e.g., hydroxylated or glutathione-conjugated metabolites) using LC-MS/MS.

- Dose-response curves : Establish threshold concentrations for toxicity vs. therapeutic effects. For example, nephrotoxicity in rats was dose-dependent and mitigated by antioxidants .

Q. What strategies optimize the chlorination step in synthesizing this compound to minimize by-products?

Methodological Answer:

- Reagent selection : Replace POCl₃ with milder agents (e.g., PCl₅ in dichloromethane) to reduce side reactions.

- Microwave-assisted synthesis : Shorten reaction times and improve regioselectivity.

- Post-reaction quenching : Rapid cooling and neutralization (e.g., ice-water baths) prevent hydrolysis of intermediates.

- Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the target compound from dichloro by-products .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT calculations : Simulate electron density maps to identify electrophilic sites (e.g., C-2 and C-5 positions).

- Molecular docking : Predict binding affinities with biological targets (e.g., enzyme active sites) to guide functionalization.

- Reactivity descriptors : Use Fukui indices to prioritize sites for substitution. For analogs like 2-amino-4,5-dichlorobenzaldehyde, InChI key data (e.g., PQLKBWVGBYRNQL-UHFFFAOYSA-N) validate computational predictions .

Q. What analytical methods enhance detection limits for trace this compound in environmental samples?

Methodological Answer:

- Derivatization : Use hydrazine-based reagents (e.g., dansylhydrazine) to form fluorescent adducts, improving sensitivity in LC-MS .

- Solid-phase extraction (SPE) : Employ C18 cartridges to preconcentrate samples.

- Tandem MS/MS : Utilize multiple reaction monitoring (MRM) for selective ion transitions, achieving limits of detection (LOD) < 1 ppb.

Data Contradiction Analysis

Q. How should researchers address discrepancies in thermal stability data for this compound?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Compare decomposition profiles under inert vs. oxidative atmospheres.

- DSC calibration : Use high-purity standards (e.g., indium) to validate melting points (reported range: 280–285°C for analogs) .

- Batch variability testing : Assess purity via elemental analysis and XRD to rule out polymorphic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.